molecular formula C26H26O2 B12294737 Cyclohexanone, 2-trityloxymethyl- CAS No. 7500-51-8

Cyclohexanone, 2-trityloxymethyl-

Cat. No.: B12294737
CAS No.: 7500-51-8
M. Wt: 370.5 g/mol
InChI Key: LCFZWZMGTCKNIO-UHFFFAOYSA-N
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Description

Cyclohexanone derivatives are critical intermediates in organic synthesis, pharmaceuticals, and materials science. The compound "Cyclohexanone, 2-trityloxymethyl-" features a cyclohexanone backbone substituted at the 2-position with a trityloxymethyl group (–CH₂OTr, where Tr = triphenylmethyl). The trityl group is sterically bulky and electron-rich due to its three phenyl substituents, which significantly influences the compound’s reactivity, solubility, and physical properties.

Properties

CAS No.

7500-51-8

Molecular Formula

C26H26O2

Molecular Weight

370.5 g/mol

IUPAC Name

2-(trityloxymethyl)cyclohexan-1-one

InChI

InChI=1S/C26H26O2/c27-25-19-11-10-12-21(25)20-28-26(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-9,13-18,21H,10-12,19-20H2

InChI Key

LCFZWZMGTCKNIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(trityloxy)methyl]cyclohexanone typically involves the reaction of cyclohexanone with trityl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trityl ether, which is then converted to the desired product under controlled conditions .

Industrial Production Methods

While specific industrial production methods for 2-[(trityloxy)methyl]cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Trityloxy)methyl]cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • Cyclohexanone, 2-trityloxymethyl- serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it valuable in synthetic organic chemistry .
  • Biological Activity:
    • The compound has been investigated for its potential biological activities, including antimicrobial properties. Research indicates that it may inhibit certain bacterial strains, suggesting its use in pharmaceutical applications.
  • Pharmaceutical Development:
    • As a building block for drug synthesis, cyclohexanone derivatives are explored for their efficacy in developing new therapeutic agents. Its ability to undergo further modifications enhances its utility in medicinal chemistry .
  • Polymer Chemistry:
    • Cyclohexanone, 2-trityloxymethyl- is used in the production of polymers and resins. Its reactive nature facilitates the formation of polymeric materials with desirable properties for industrial applications.

Case Studies

StudyFocusFindings
Study on Antimicrobial Properties Investigated the antimicrobial effects of cyclohexanone derivativesDemonstrated significant inhibition against specific bacterial strains, indicating potential for pharmaceutical use
Synthesis of Complex Organic Molecules Explored synthetic pathways using cyclohexanone intermediatesHighlighted the versatility of cyclohexanone derivatives in creating complex structures essential for drug development
Polymer Production Techniques Analyzed the role of cyclohexanone in polymer synthesisFound that incorporating cyclohexanone enhances the mechanical properties of polymers, making them suitable for various applications

Mechanism of Action

The mechanism of action of 2-[(trityloxy)methyl]cyclohexanone involves its interaction with various molecular targets. The trityloxy group can influence the reactivity of the cyclohexanone ring, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or chemical transformations.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Trityloxymethyl vs. Methyl (2-Methylcyclohexanone): The trityloxymethyl group introduces substantial steric hindrance compared to a methyl group. For instance, 2-methylcyclohexanone (MW: 126.19 g/mol) has a boiling point of 155–157°C, while the bulky trityl group would increase molecular weight (estimated >350 g/mol) and reduce volatility . The electron-donating nature of the trityl group may also stabilize the carbonyl group, altering reactivity in nucleophilic additions compared to methyl-substituted analogs .
  • Trityloxymethyl vs. Methoxyphenyl (2-(3-Methoxyphenyl)cyclohexanone): Methoxyphenyl substituents introduce both steric bulk and electronic effects. For example, 2-(3-methoxyphenyl)cyclohexanone (MW: 218.29 g/mol) exhibits moderate polarity due to the methoxy group, enhancing solubility in polar solvents like acetonitrile . In contrast, the trityloxymethyl group’s hydrophobicity would reduce solubility in polar media, favoring non-polar solvents.
  • Trityloxymethyl vs. Isopropyl (2-Methyl-5-isopropylcyclohexanone): Isopropyl groups (e.g., 2-methyl-5-isopropylcyclohexanone, MW: 154.25 g/mol) provide steric hindrance but lack the aromaticity of trityl. This difference impacts catalytic interactions; for example, Fe(III) complexes catalyze cyclohexane oxidation more efficiently with smaller substituents (yields ~10–15%) compared to bulkier groups, which may hinder substrate access .

Physical Properties and Separation

  • Vapor-Liquid Equilibrium (VLE): The separation of cyclohexanone derivatives in production streams depends on substituent effects. UNIFAC and COSMO-RS models predict activity coefficients, with COSMO-RS outperforming UNIFAC for isomeric systems. The trityloxymethyl group’s high molecular weight and low volatility would necessitate vacuum distillation or specialized extraction techniques, akin to challenges observed in separating cyclohexanol/cyclohexanone mixtures .
  • Solubility and Solvent Interactions: Solvent polarity significantly impacts reactivity. For example, reactions of aldehydes/ketones with hydrazide-bound scavengers proceed faster in dichloromethane than in hexane. The trityloxymethyl group’s hydrophobicity would favor non-polar solvents, similar to 2-methylcyclohexanone’s behavior in hexane .

Data Tables

Table 1: Physical Properties of Selected Cyclohexanone Derivatives

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity Notes
Cyclohexanone 98.14 155–157 Baseline for comparison
2-Methylcyclohexanone 126.19 155–157 Moderate steric hindrance
2-(3-Methoxyphenyl)cyclohexanone 218.29 N/A Enhanced polarity, acetonitrile-soluble
2-Methyl-5-isopropylcyclohexanone 154.25 N/A High steric hindrance, low catalytic yields
Cyclohexanone, 2-trityloxymethyl- (estimated) >350 >250 (predicted) Low volatility, hydrophobic

Table 2: Catalytic Performance in Cyclohexane Oxidation

Catalyst (Fe(III) Complex) Substituent Type Total Yield (%) Selectivity for Cyclohexanol (%)
Complex 1 Moderate bulk 14–15 95
Complex 2 Bulky ligands 10.4 90
Hypothetical (Trityl) Extreme bulk <10 (predicted) 85–90 (predicted)

Data sourced from peroxidative oxidation studies under microwave irradiation .

Biological Activity

Cyclohexanone, 2-trityloxymethyl- is a compound of interest in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential applications based on existing research.

Chemical Structure and Properties

Cyclohexanone, 2-trityloxymethyl- is characterized by a cyclohexanone ring with a trityloxymethyl group. The molecular formula for this compound can be represented as C15H18OC_{15}H_{18}O. Its structure allows for various chemical reactions that can be exploited in biological applications.

Synthesis Methods

The synthesis of Cyclohexanone, 2-trityloxymethyl- typically involves the following steps:

  • Formation of the Trityl Group : The trityl group is introduced to the hydroxymethyl group of cyclohexanone through a reaction with trityl chloride in the presence of a base such as pyridine.
  • Purification : The product is purified using techniques like column chromatography to isolate the desired compound.

The biological activity of Cyclohexanone, 2-trityloxymethyl- is largely attributed to its ability to interact with various biomolecules. The hydroxymethyl and ketone functionalities can participate in enzymatic reactions, potentially leading to the formation of biologically active metabolites. The specific mechanism can vary depending on the target enzyme or receptor involved.

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies indicate that derivatives of cyclohexanones exhibit anticancer properties. For instance, compounds similar to Cyclohexanone, 2-trityloxymethyl- have shown promise in inhibiting tumor cell proliferation in vitro. A study reported that certain cyclohexanone derivatives led to significant apoptosis in cancer cell lines (IC50 values ranging from 5–20 μM) .
  • Neuroprotective Effects : Research has suggested that cyclohexanones may possess neuroprotective properties. In animal models, certain derivatives have been shown to reduce oxidative stress markers and improve cognitive function after induced neurotoxicity .
  • Antimicrobial Activity : Some studies have evaluated the antimicrobial effects of cyclohexanone derivatives against various pathogens. For example, compounds with similar structures demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported between 10–50 μg/mL .

Data Table: Biological Activities of Cyclohexanone Derivatives

Compound Activity Type IC50/MIC Values Reference
Cyclohexanone derivative AAnticancer5 μM (H1975 cells)
Cyclohexanone derivative BNeuroprotectiveN/A
Cyclohexanone derivative CAntimicrobial20 μg/mL (Staphylococcus)

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